Tungsten(IV) oxide

Description

Propriétés

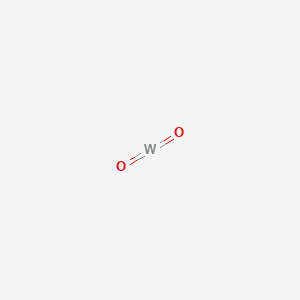

IUPAC Name |

dioxotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKDPOPGYFUOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[W]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WO2, O2W | |

| Record name | tungsten(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065195 | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark blue or brown odorless powder; [MSDSonline] | |

| Record name | Tungsten dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-22-5 | |

| Record name | Tungsten oxide (WO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tungsten(IV) Oxide: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the synthesis mechanisms of Tungsten(IV) oxide (WO₂), a material of significant interest for applications ranging from catalysis to energy storage and biomedical fields. This document moves beyond a simple recitation of methods to offer a detailed understanding of the thermodynamic and kinetic principles that govern the formation of this metastable oxide. We present a critical analysis of various synthesis routes, including the solid-state reduction of higher tungsten oxides, hydrothermal and solvothermal methods, and chemical vapor deposition. Each section includes a discussion of the underlying scientific principles, detailed experimental protocols, and methods for rigorous characterization to ensure phase purity and desired morphology. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this compound with a high degree of control and reproducibility.

Introduction: The Significance of this compound

Tungsten, a transition metal, can exist in several oxidation states, leading to a variety of oxides with distinct properties. Among these, this compound (WO₂), with its characteristic bronze color, stands out due to its unique electronic and structural properties. Unlike the more common and thermodynamically stable Tungsten(VI) oxide (WO₃), WO₂ possesses a distorted rutile-type monoclinic crystal structure and exhibits metallic conductivity.[1] These characteristics make it a promising candidate for applications such as catalysts, electrochromic devices, and as an anode material in lithium-ion batteries. In the biomedical field, the potential of WO₂ nanoparticles in drug delivery and photothermal therapy is an emerging area of research, driven by their biocompatibility and responsiveness to external stimuli.[2]

The synthesis of pure, phase-stable WO₂ is, however, a significant challenge. As an intermediate in the reduction of WO₃ to metallic tungsten, its formation is often transient, requiring precise control over reaction conditions to prevent further reduction or the formation of other sub-stoichiometric oxides. This guide provides a comprehensive overview of the key synthesis methodologies, emphasizing the critical parameters that enable the selective formation of high-purity this compound.

Foundational Principles: Thermodynamics and Kinetics of the W-O System

A thorough understanding of the tungsten-oxygen (W-O) phase diagram is fundamental to the successful synthesis of WO₂.[3] The diagram reveals the stability regions of various tungsten oxides as a function of temperature and oxygen partial pressure. While WO₃ is the most stable oxide over a broad range of conditions, WO₂ can be formed and maintained under specific reducing atmospheres and at elevated temperatures.[3][4]

The reduction of WO₃ to metallic tungsten is not a single-step process but proceeds through a series of intermediate oxides, including WO₂.₉, WO₂.₇₂, and finally WO₂. The general sequence of reduction can be summarized as:

WO₃ → WO₂.₉ → WO₂.₇₂ → WO₂ → W

The transition from one oxide phase to the next is governed by both thermodynamic and kinetic factors. Thermodynamically, the reduction of a higher oxide to a lower one becomes favorable at specific temperatures and reducing agent partial pressures. Kinetically, the rate of these transformations is influenced by factors such as the particle size of the precursor, the heating rate, and the gas flow rate. Achieving phase-pure WO₂ therefore requires a delicate balance of these parameters to arrest the reduction at the desired stage.

Synthesis Methodologies for this compound

Several methods have been developed for the synthesis of this compound, each with its own advantages and challenges. The choice of method often depends on the desired morphology, purity, and scale of production.

Solid-State Reduction of Tungsten(VI) Oxide

The most common and well-established method for producing WO₂ powder is the solid-state reduction of WO₃. This top-down approach involves heating WO₃ powder in a reducing atmosphere, typically hydrogen or carbon monoxide, at elevated temperatures.[5][6]

Causality Behind Experimental Choices:

-

Precursor (WO₃): The morphology and particle size of the starting WO₃ powder can significantly influence the reaction kinetics. Smaller particles with a higher surface area will generally reduce at a faster rate.

-

Reducing Agent: Hydrogen gas is a clean and effective reducing agent. The partial pressure of water vapor produced during the reaction can, however, affect the nucleation and growth of the tungsten grains in the subsequent reduction step to metallic tungsten.[7] Carbon monoxide can also be used, but it may lead to the formation of tungsten carbide as a byproduct under certain conditions.[6]

-

Temperature and Time: The reduction of WO₃ to WO₂ is a multi-step process, with different intermediate oxides forming at different temperatures. Generally, the formation of WO₂ occurs at temperatures above 777 °C.[5] The reaction time must be carefully controlled to ensure complete conversion to WO₂ without further reduction to metallic tungsten.

Experimental Protocol: Hydrogen Reduction of WO₃

| Step | Parameter | Value/Range | Rationale |

| 1 | Precursor | High-purity WO₃ powder | Ensures a clean starting material. |

| 2 | Furnace | Tube furnace with gas flow control | Allows for precise control of temperature and atmosphere. |

| 3 | Atmosphere | Flowing H₂/Ar or H₂/N₂ mixture (e.g., 5-10% H₂) | Provides a controlled reducing environment. |

| 4 | Temperature Ramp | 5-10 °C/min | A controlled heating rate prevents thermal shock and ensures uniform reaction. |

| 5 | Reaction Temperature | 800-950 °C | This temperature range favors the formation of WO₂. |

| 6 | Reaction Time | 2-4 hours | Sufficient time for complete conversion to WO₂, but short enough to avoid significant reduction to W. |

| 7 | Cooling | Cool to room temperature under inert gas (Ar or N₂) | Prevents re-oxidation of the WO₂ product. |

Self-Validating System: The phase purity of the resulting powder must be confirmed using X-ray Diffraction (XRD). The presence of peaks corresponding to monoclinic WO₂ and the absence of peaks from WO₃, other sub-oxides, or metallic tungsten will validate the success of the synthesis. Further characterization by Raman spectroscopy and X-ray Photoelectron Spectroscopy (XPS) can provide additional confirmation of the phase and oxidation state.[8][9]

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods offer a bottom-up approach to synthesize nanomaterials with controlled morphology and size. These methods involve a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal). While widely used for WO₃ synthesis, the direct synthesis of pure WO₂ via these methods is less common and more challenging due to the need to establish reducing conditions within the autoclave.[10][11]

Causality Behind Experimental Choices:

-

Tungsten Precursor: Tungsten hexachloride (WCl₆) or ammonium metatungstate are common precursors.[12][13] The choice of precursor can influence the reaction pathway and the morphology of the final product.

-

Solvent: The solvent not only acts as the reaction medium but can also play a role as a reducing agent or influence the solubility of the precursor and intermediate species. For solvothermal synthesis, alcohols like ethanol or hexanol are often used.[13]

-

Reducing Agent: To achieve the +4 oxidation state of tungsten, a reducing agent is often required. Hydrazine or other reducing agents can be introduced into the reaction mixture.

-

Temperature and Time: These parameters are critical for controlling the nucleation and growth of the WO₂ crystals. The optimal conditions need to be carefully determined to favor the formation of the desired phase and morphology.

Experimental Protocol: Solvothermal Synthesis of WO₂ Nanoparticles

| Step | Parameter | Value/Range | Rationale |

| 1 | Precursor | Tungsten hexachloride (WCl₆) | A common and reactive tungsten source. |

| 2 | Solvent | Anhydrous ethanol | Acts as both solvent and a mild reducing agent. |

| 3 | Additive | Polyvinylpyrrolidone (PVP) | Can act as a capping agent to control particle size and prevent agglomeration. |

| 4 | Reaction Vessel | Teflon-lined stainless-steel autoclave | To withstand the high temperature and pressure. |

| 5 | Reaction Temperature | 180-220 °C | Provides the necessary energy for the reaction to proceed. |

| 6 | Reaction Time | 12-24 hours | Allows for complete reaction and crystallization. |

| 7 | Post-synthesis | Centrifugation, washing with ethanol, and drying | To purify the product and remove residual reactants. |

Self-Validating System: As with the solid-state reduction method, XRD is the primary tool for phase identification. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are essential for characterizing the morphology and size of the synthesized nanoparticles. XPS is used to confirm the W⁴⁺ oxidation state.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a technique used to deposit thin films of various materials onto a substrate. For the synthesis of WO₂ thin films, a volatile tungsten precursor is introduced into a reaction chamber where it decomposes or reacts with other gases to form a solid film on the substrate.[14][15]

Causality Behind Experimental Choices:

-

Precursor: Tungsten hexacarbonyl (W(CO)₆) is a commonly used precursor due to its volatility.[14]

-

Substrate: The choice of substrate (e.g., silicon, quartz) depends on the intended application of the thin film. The substrate temperature is a critical parameter that influences the film's crystallinity and phase.

-

Carrier and Reaction Gases: An inert carrier gas, such as argon, is used to transport the precursor vapor. A controlled amount of oxygen or an oxygen-containing gas is introduced to facilitate the formation of the oxide. The ratio of the precursor to the oxidizing agent is crucial for obtaining the desired stoichiometry.

-

Deposition Temperature and Pressure: These parameters determine the reaction kinetics and the growth rate of the film. Low-pressure CVD (LPCVD) is often employed to achieve uniform and conformal films.[15]

Experimental Protocol: LPCVD of WO₂ Thin Films

| Step | Parameter | Value/Range | Rationale |

| 1 | Precursor | Tungsten hexacarbonyl (W(CO)₆) | Volatile and readily available. |

| 2 | Substrate | Silicon wafer | A common substrate for thin film deposition. |

| 3 | Carrier Gas | Argon | Inert gas to transport the precursor. |

| 4 | Reactive Gas | Controlled flow of O₂ | To provide the oxygen for oxide formation. |

| 5 | Substrate Temperature | 450-600 °C | Influences the film's crystallinity and phase.[14] |

| 6 | Pressure | 0.1 - 5 Torr | Low pressure promotes uniform film growth.[15] |

| 7 | Deposition Time | Varies depending on desired thickness | Controls the final thickness of the film. |

Self-Validating System: The deposited films are characterized by XRD to determine their crystal structure and phase. The thickness and surface morphology are analyzed using ellipsometry and Atomic Force Microscopy (AFM). XPS is used to verify the chemical composition and the oxidation state of tungsten.

Characterization of this compound

Rigorous characterization is essential to confirm the successful synthesis of phase-pure WO₂. A combination of techniques is typically employed to analyze the crystal structure, morphology, and chemical composition.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure and phase identification. The diffraction pattern of monoclinic WO₂ is distinct from that of other tungsten oxides.[8][9] |

| Raman Spectroscopy | Vibrational modes of the W-O bonds, providing a fingerprint for the specific oxide phase.[8] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and, crucially, the oxidation state of tungsten, confirming the presence of W⁴⁺.[1][9] |

| Scanning Electron Microscopy (SEM) | Surface morphology and particle size of powders and thin films. |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of nanoparticles, providing information on size, shape, and crystallinity. |

Applications in Research and Drug Development

The unique properties of this compound have opened up exciting possibilities in various research fields, including potential applications in drug delivery and therapy.

-

Catalysis: WO₂ has shown promise as a catalyst in various chemical reactions due to its metallic conductivity and ability to activate certain molecules.

-

Energy Storage: Its high electrical conductivity makes it a candidate for use as an anode material in lithium-ion batteries.

-

Drug Delivery: The development of WO₂ nanoparticles for drug delivery is an area of active research. The high surface area of nanoparticles allows for the loading of therapeutic agents, and their properties may enable controlled release at a target site.[2]

-

Photothermal Therapy: WO₂ nanoparticles can absorb near-infrared light and convert it into heat, a property that can be exploited for the targeted thermal ablation of cancer cells.

Conclusion

The synthesis of phase-pure this compound requires a nuanced understanding of the thermodynamics and kinetics of the tungsten-oxygen system. While solid-state reduction of WO₃ remains a robust method, hydrothermal, solvothermal, and CVD techniques offer pathways to controlled morphologies and thin films. The success of any synthesis protocol hinges on the precise control of key experimental parameters and is validated through a comprehensive suite of characterization techniques. As research into the applications of WO₂ continues to expand, the development of reliable and scalable synthesis methods will be paramount to unlocking its full potential, particularly in the promising fields of catalysis and nanomedicine.

References

-

Lund University Publications. (n.d.). Thermodynamics and Kinetics of Tungsten Oxidation and Tungsten Oxide Sublimation in the Temperature Interval 200°–1100°C. Retrieved from [Link]

-

MDPI. (2021). Comparative Study of the Reactivity of the Tungsten Oxides WO₂ and WO₃ with Beryllium at Temperatures up to 1273 K. Materials, 14(16), 4583. [Link]

-

Malaysian Journal of Analytical Sciences. (2015). REDUCTION BEHAVIOUR OF TUNGSTEN DIOXIDE BY VARIOUS CONCENTRATION OF CARBON MONOXIDE. Malaysian Journal of Analytical Sciences, 19(4), 836-842. [Link]

-

Chalmers University of Technology. (n.d.). Structural and thermodynamical properties of tungsten oxides from first-principles calculations. Retrieved from [Link]

-

Dovepress. (2017). Applications of nanoparticle systems in drug delivery technology. International Journal of Nanomedicine, 12, 6319–6333. [Link]

-

ResearchGate. (n.d.). Hydrogen reduction of a Cu2O-WO3 mixture. Retrieved from [Link]

-

ResearchGate. (n.d.). a) XRD patterns and b) Raman spectra of WO2.9 NWs, core–shell.... Retrieved from [Link]

-

MDPI. (2023). Two-Step Solvothermal Process for Nanoarchitectonics of Metastable Hexagonal WO₃ Nanoplates. Nanomaterials, 13(8), 1381. [Link]

-

ResearchGate. (n.d.). Hydrothermal Synthesis of Tungsten Oxide Nanoparticles | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Tungsten Oxide Thin Films Chemically Vapor Deposited at Low Pressure by W ( CO ) 6 Pyrolysis. Retrieved from [Link]

-

Diva-portal.org. (2006). Hydrogen reduction of a Cu2O-WO3 mixture. Retrieved from [Link]

-

Journal of Materials Research. (2014). Synthesis of tungsten oxide nanoparticles using a hydrothermal method at ambient pressure. [Link]

-

AIP Publishing. (2018). Comparison of tungsten films grown by CVD and hot-wire assisted atomic layer deposition in a cold-wall reactor. Retrieved from [Link]

-

KTH Royal Institute of Technology. (n.d.). Formation of Oxide Layers on Tungsten in Mildly Oxidizing Gas. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Application of nanomaterials for drug delivery. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) XRD patterns of Cu-WO2/W@C and WO2/W@C; (b)XRD patterns of.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Reduction Behaviour of WO3 to W under Carbon Monoxide Atmosphere. Retrieved from [Link]

-

MDPI. (2020). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Polymers, 12(11), 2603. [Link]

-

Preprints.org. (2019). Comparative Study Of The Reactivity Of The Tungsten Oxides WO2 And WO3 With Beryllium At Temperatures Up To 1273K. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Facile Strategy for the Growth of High-Quality Tungsten Disulfide Crystals Mediated by Oxygen- Deficient Epitaxial Oxide Precursors. Retrieved from [Link]

-

Romanian Reports in Physics. (n.d.). OPTICAL PROPERTIES OF TUNGSTEN OXIDE (WOx) THIN FILM PREPARED BY PULSED LASER DEPOSITION (PLD). Retrieved from [Link]

-

MDPI. (2023). Synthesis of Tungsten Oxide Nanoflakes and Their Antibacterial and Photocatalytic Properties. Catalysts, 13(1), 134. [Link]

-

SciSpace. (2022). Solvothermal synthesis and characterization of monoclinic WO 3 nanoplatelets. Investigation of their photocatalytic performance. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal growth of tungsten during hydrogen reduction of tungsten oxide at high temperature. Retrieved from [Link]

-

ACS Publications. (2007). Controlled Growth and Characterization of Tungsten Oxide Nanowires Using Thermal Evaporation of WO₃ Powder. The Journal of Physical Chemistry C, 111(4), 1648–1654. [Link]

-

ScienceDirect. (2017). Hydrogen Reduction Behavior and Microstructure Characteristics of WO3-NiO-CuO Powder Mixture. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Optical constants of thin CVD-Tungsten oxide films. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD patterns of the WO2 nanostructures after annealing at; a 800 °C, b.... Retrieved from [Link]

-

Journal of Materials and Environmental Science. (n.d.). Green Synthesis and Characterization of Tungsten Oxide Nanoparticles Using Cassia fistula Leaf Extract. Retrieved from [Link]

-

Springer. (n.d.). The Tungsten-Oxygen System. Retrieved from [Link]

-

CORE. (n.d.). Synthesis of Porous Monoclinic Tungsten Oxides and Their Application in Sensors. Retrieved from [Link]

-

MDPI. (2021). Synthesis Design of Electronegativity Dependent WO₃ and WO₃·0.33H₂O Materials for a Better Understanding of TiO₂/WO₃ Composites. Catalysts, 11(7), 779. [Link]

-

American Scientific Publishers. (n.d.). Nanoparticles for Catalysis, Energy and Drug Delivery. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Tungsten Oxide Nanoparticles Using A Hydrothermal Method at Ambient Pressure. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Growth of monoclinic WO3 nanowire array for highly sensitive NO2 detection. Retrieved from [Link]

-

National Institutes of Health. (2021). An Insight into Chemistry and Structure of Colloidal 2D-WS₂ Nanoflakes: Combined XPS and XRD Study. Nanomaterials, 11(8), 1998. [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2024). The Multifaceted Role of Iron Oxide Nanoparticles in Advancing Modern Pharmaceutical Technology and Drug Delivery Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of uniform tungsten powder by wet hydrogen reduction and its process regulation | Request PDF. Retrieved from [Link]

-

Chinatungsten Online. (n.d.). Tungsten Oxide Thin Film Chemical Vapor Deposition Method. Retrieved from [Link]

-

University of Washington. (n.d.). Hydrothermal Synthesis of Monoclinic VO2 Micro- and Nanocrystals in One Step and Their Use in Fabricating Inverse Opals. Retrieved from [Link]

-

Sungkyunkwan University. (n.d.). Study on the oxidation and reduction of tungsten surface for sub-50nm patterning process. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. materialsmodeling.org [materialsmodeling.org]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of tungsten oxide nanoparticles using a hydrothermal method at ambient pressure | Journal of Materials Research | Cambridge Core [cambridge.org]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

- 12. Two-Step Solvothermal Process for Nanoarchitectonics of Metastable Hexagonal WO3 Nanoplates [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Tungsten Oxide Thin Film Chemical Vapor Deposition Method â Chinatungsten Online [tungsten-film.com]

An In-depth Technical Guide to the Thermodynamic Properties of Tungsten(IV) Oxide (WO₂)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Engine of Material Performance

In the intricate world of materials science, the thermodynamic properties of a compound are the invisible architects of its behavior. For Tungsten(IV) Oxide (WO₂), a material of burgeoning interest in catalysis, energy storage, and electronic applications, a deep understanding of its thermodynamics is not merely academic—it is the bedrock upon which innovation is built. This guide serves as a comprehensive technical resource for researchers and professionals, providing a detailed exploration of the core thermodynamic parameters of WO₂, the experimental methodologies used to determine them, and the profound implications of these properties for its practical application. By elucidating the causal relationships between synthesis, structure, and thermodynamic stability, we aim to empower scientists and engineers to harness the full potential of this remarkable material.

The Significance of Thermodynamic Stability in WO₂ Applications

This compound (WO₂) is a transition metal oxide that exhibits a fascinating interplay between its crystal structure, electronic properties, and thermodynamic stability. Unlike its more common counterpart, tungsten(VI) oxide (WO₃), WO₂ possesses a distorted rutile-type monoclinic crystal structure at ambient conditions, which imparts it with metallic conductivity.[1] This property, coupled with its catalytic activity, makes it a promising candidate for a range of applications, including as a catalyst in various chemical reactions, an electrode material in batteries and supercapacitors, and in electrochromic devices.[2]

The performance and reliability of WO₂ in these applications are intrinsically linked to its thermodynamic properties. For instance, the relative stability of WO₂ compared to other tungsten oxides, such as WO₃, under varying temperature and oxygen partial pressure determines its operational window in high-temperature catalytic processes. Furthermore, understanding the thermodynamics of phase transitions in WO₂ is crucial for applications that may involve thermal cycling.

Core Thermodynamic Properties of Solid WO₂

A thorough understanding of the thermodynamic landscape of WO₂ requires a quantitative assessment of its key state functions. These properties, determined through a combination of experimental calorimetry and theoretical calculations, provide the fundamental data for predicting the behavior of WO₂ in various chemical and physical processes.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For solid WO₂, this corresponds to the reaction:

W(s) + O₂(g) → WO₂(s)

Determining this value experimentally is crucial for assessing the energetic stability of WO₂. While data for gaseous WO₂ is available from resources like the NIST WebBook, the value for the solid state is of greater relevance for most material science applications. Based on available literature, the standard enthalpy of formation for solid WO₂ is approximately -589.5 kJ/mol .

Standard Molar Entropy (S°)

The standard molar entropy is a measure of the disorder or randomness of a substance at the standard state. It is a key component in calculating the Gibbs free energy of formation. For solid WO₂, the standard molar entropy at 298.15 K is approximately 50.2 J/(mol·K) . This value is typically determined from low-temperature heat capacity measurements.

Heat Capacity (Cp)

The heat capacity of a substance quantifies the amount of heat required to raise its temperature by a certain amount. It is a temperature-dependent property and is essential for calculating changes in enthalpy and entropy with temperature. The heat capacity of solids at low temperatures is often described by the Debye model, which predicts a T³ dependence.[3][4] At higher temperatures, the heat capacity approaches the Dulong-Petit value of approximately 3R per mole of atoms, where R is the ideal gas constant.[4]

For solid WO₂, the molar heat capacity at constant pressure (Cp) at 298.15 K is approximately 55.7 J/(mol·K) . The temperature dependence of the heat capacity is crucial for thermodynamic calculations at elevated temperatures.

Gibbs Free Energy of Formation (ΔGf°)

The standard Gibbs free energy of formation is the ultimate arbiter of a compound's thermodynamic stability at a given temperature. It is calculated from the standard enthalpy and entropy of formation using the Gibbs-Helmholtz equation:

ΔGf° = ΔHf° - TΔSf°

where ΔSf° is the standard entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements. A negative ΔGf° indicates that the formation of the compound from its elements is a spontaneous process. For solid WO₂, the standard Gibbs free energy of formation at 298.15 K is approximately -533.6 kJ/mol . This highly negative value underscores the significant thermodynamic stability of solid WO₂ under standard conditions.

Table 1: Summary of Core Thermodynamic Properties of Solid WO₂ at 298.15 K

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -589.5 | kJ/mol |

| Standard Molar Entropy | S° | 50.2 | J/(mol·K) |

| Molar Heat Capacity | Cp | 55.7 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔGf° | -533.6 | kJ/mol |

Phase Transitions in this compound

WO₂ is known to exist in at least two crystalline forms: a monoclinic α-phase (space group P2₁/c), which is stable at room temperature, and a high-temperature orthorhombic β-phase.[1] The transition between these phases is a critical thermodynamic event that can impact the material's properties and performance in high-temperature applications.

The α → β phase transition is reversible and has been observed to occur at temperatures around 1173-1223 K (900-950 °C).[5] Understanding the enthalpy and entropy changes associated with this transition is crucial for predicting the phase stability of WO₂ at elevated temperatures.

Caption: Phase transition diagram of WO₂.

Experimental Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of WO₂ relies on precise calorimetric measurements. These experiments are designed to measure heat changes associated with chemical reactions or physical transformations, providing the raw data for calculating enthalpy, entropy, and heat capacity.

Synthesis of High-Purity WO₂ for Calorimetric Studies

The reliability of thermodynamic measurements is critically dependent on the purity and crystallinity of the sample. The presence of other tungsten oxides or impurities can significantly affect the measured heat changes. A common and reliable method for synthesizing high-purity crystalline WO₂ is through the solid-state reaction of tungsten metal and tungsten(VI) oxide in a sealed, evacuated quartz ampoule.

Step-by-Step Synthesis Protocol:

-

Stoichiometric Mixing: Accurately weigh stoichiometric amounts of high-purity tungsten powder (W) and tungsten(VI) oxide powder (WO₃). The molar ratio should be 1:2 (W:WO₃) to yield WO₂ according to the reaction: W(s) + 2WO₃(s) → 3WO₂(s).

-

Grinding: Thoroughly grind the mixture in an agate mortar to ensure intimate contact between the reactants.

-

Encapsulation: Transfer the powder mixture into a high-purity quartz tube.

-

Evacuation and Sealing: Evacuate the quartz tube to a high vacuum (< 10⁻⁵ torr) to prevent oxidation of the reactants and product at high temperatures. Seal the tube using a hydrogen-oxygen torch.

-

Heat Treatment: Place the sealed ampoule in a tube furnace and heat it to a temperature of approximately 1273 K (1000 °C) for an extended period (e.g., 48-72 hours) to ensure complete reaction.

-

Cooling and Characterization: Slowly cool the furnace to room temperature. The resulting product should be a crystalline powder of WO₂. The phase purity and crystallinity of the synthesized WO₂ should be confirmed by X-ray diffraction (XRD).

Caption: Workflow for the synthesis of high-purity WO₂.

Calorimetric Measurement of Enthalpy of Formation

The standard enthalpy of formation of WO₂ can be determined using bomb calorimetry. This technique involves measuring the heat released during the complete combustion of the substance in a high-pressure oxygen atmosphere. By applying Hess's Law, the enthalpy of formation can be calculated from the enthalpies of combustion of WO₂ and its constituent elements.

Experimental Protocol for Bomb Calorimetry:

-

Sample Preparation: A precisely weighed pellet of high-purity WO₂ is placed in the sample holder of the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with a known excess of high-purity oxygen gas.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature change of the surrounding water bath is measured with high precision.

-

Calibration: The calorimeter is calibrated using a substance with a known enthalpy of combustion, such as benzoic acid.

-

Data Analysis: The heat released during the combustion of WO₂ is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using the known enthalpies of formation of the combustion products (in this case, WO₃).

Caption: Schematic of a bomb calorimeter setup.

Conclusion: From Fundamental Data to Advanced Applications

The thermodynamic properties of this compound are not merely a collection of numerical values; they are the guiding principles that govern its synthesis, stability, and performance in a wide array of technological applications. A comprehensive understanding of the enthalpy of formation, entropy, heat capacity, and phase transitions of WO₂ is indispensable for the rational design of novel catalysts, the development of high-performance energy storage devices, and the engineering of advanced electronic materials. This guide has provided a detailed overview of these critical thermodynamic parameters, the experimental methodologies for their determination, and their direct relevance to the practical application of WO₂. As researchers continue to explore the potential of this versatile material, the foundational knowledge of its thermodynamics will undoubtedly pave the way for future innovations.

References

-

Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

Comparative Study of the Reactivity of the Tungsten Oxides WO2 and WO3 with Beryllium at Temperatures up to 1273 K. (2021). MDPI. Retrieved January 25, 2026, from [Link]

-

Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. (n.d.). Retrieved January 25, 2026, from [Link]

-

Tungsten. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

mp-19372: WO2 (Tetragonal, P4_2/mnm, 136). (n.d.). Materials Project. Retrieved January 25, 2026, from [Link]

-

Thermodynamics and Kinetics of Tungsten Oxidation and Tungsten Oxide Sublimation in the Temperature Interval 200°–1100°C. (2016). Lund University Publications. Retrieved January 25, 2026, from [Link]

-

Heat Capacity as a Function of Temperature. (2023). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Gibbs (Free) Energy. (2023). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Heat capacities of solids. (n.d.). Retrieved January 25, 2026, from [Link]

-

Low-Temperature Heat Capacities and Standard Molar Enthalpy of Formation of 2-Pyrazinecarboxylic Acid (C5H4N2O2)(s). (2010). PubMed. Retrieved January 25, 2026, from [Link]

-

DROP calorimetry. (2015). Retrieved January 25, 2026, from [Link]

-

Calculations of Tungsten Silicide and Carbide Formation Using the Gibbs Free Energy. (2000). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis and Characterization of Highly Crystalline Vertically Aligned WSe2 Nanosheets. (2018). MDPI. Retrieved January 25, 2026, from [Link]

-

In-house Development of High-Temperature Drop Calorimeter and Measurement of Enthalpy Increment of Magnesium Oxide. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Thermodynamic properties for metal oxides from first-principles. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

-

tungsten dioxide. (n.d.). NIST WebBook. Retrieved January 25, 2026, from [Link]

-

tungsten trioxide. (n.d.). NIST WebBook. Retrieved January 25, 2026, from [Link]

-

Standard Gibbs free energy of formation. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

Standard Enthalpies of Formation. (2020). YouTube. Retrieved January 25, 2026, from [Link]

-

Standard Enthalpy of Formation. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

Standard Molar Entropies. (2023). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Absolute entropy and entropy change. (n.d.). Khan Academy. Retrieved January 25, 2026, from [Link]

-

Extensive Investigation of High‐Pressure Tungsten Dioxide β‐WO2. (2022). Wiley Online Library. Retrieved January 25, 2026, from [Link]

-

Enthalpies of Formation of Some Tungstates, MWO. (n.d.). Sci-Hub. Retrieved January 25, 2026, from [Link]

-

JANAF Thermochemical Tables, 1982 Supplement. (2009). NIST. Retrieved January 25, 2026, from [Link]

-

Answered: What is the enthalpy of reaction, ΔH, for the formation of tungsten carbide, WC, from itselements?. (2020). bartleby. Retrieved January 25, 2026, from [Link]

-

Thermodynamic Data. (n.d.). OWL. Retrieved January 25, 2026, from [Link]

-

The Behavoir of Heat Capacity at Low and High Temperatures. (2007). Stanford University. Retrieved January 25, 2026, from [Link]

-

Standard Gibbs Free Energy of Formation (ΔG ƒ °) Calculations Chemistry Tutorial. (n.d.). AUS-e-TUTE. Retrieved January 25, 2026, from [Link]

-

W-WO2 and W-WO3 Oxygen Fugacity Relationship at High Temperature and Pressure. (n.d.). UMD Geology. Retrieved January 25, 2026, from [Link]

-

Extensive Investigation of High-Pressure Tungsten Dioxide β-WO2. (2022). Wiley Online Library. Retrieved January 25, 2026, from [Link]

-

Sample seal-and-drop device and methodology for high temperature oxide melt solution calorimetric measurements of PuO. (2018). OSTI.GOV. Retrieved January 25, 2026, from [Link]

-

Physics of Transition Metal Oxides. (n.d.). Retrieved January 25, 2026, from [Link]

-

Transition metal oxides: extra thermodynamic stability as thin films. (2006). PubMed. Retrieved January 25, 2026, from [Link]

-

Thermal properties of transition-metal dichalcogenide. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]

-

tungsten. (n.d.). NIST WebBook. Retrieved January 25, 2026, from [Link]

-

JANAF-FourthEd-1998-Oxygen.pdf. (n.d.). Retrieved January 25, 2026, from [Link]

-

Shen, Leiting; Li, Xiaobin; Taskinen, Pekka Thermodynamics of Tungsten Ores Decomposition Process Options. (2018). acris. Retrieved January 25, 2026, from [Link]

-

Experimental Determination of the Standard Gibbs Energy of Formation of Fe 3–x V x O 4 at 1473 K. (2020). MDPI. Retrieved January 25, 2026, from [Link]

-

On the Thermal Capacity of Solids. (2021). MDPI. Retrieved January 25, 2026, from [Link]

-

JANAF Thermochemical Tables. (n.d.). NIST. Retrieved January 25, 2026, from [Link]

-

THERMOPHYSICAL PROPERTIES OF HIGH TEMPERATURE SOLID MATERIALS. VOLUME 2. NONFERROUS ALLOYS. PART 1. NONFERROUS BINARY ALLOYS. (1966). DTIC. Retrieved January 25, 2026, from [Link]

-

Tungsten | XPS Periodic Table. (n.d.). Thermo Fisher Scientific. Retrieved January 25, 2026, from [Link]

-

Concept of Standard State & Standard Enthalpy of Formation. (2020). YouTube. Retrieved January 25, 2026, from [Link]

-

Sublimation of Advanced Tungsten Alloys Under DEMO Relevant Accidental Conditions. (2020). EUROfusion. Retrieved January 25, 2026, from [Link]

-

Experiment 8 Calorimetry. (n.d.). Science Department. Retrieved January 25, 2026, from [Link]

-

Transition Metal Oxides - Crystal Chemistry, Phase Transition and Related Aspects. (1974). GovInfo. Retrieved January 25, 2026, from [Link]

-

Preparation of nano-crystalline tungsten powders from gaseous WO2(OH)2. (2012). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Heat Capacity and Thermal Expansion at Low Temperatures. (n.d.). College of Engineering and Applied Science. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. tungsten [webbook.nist.gov]

- 4. Low-temperature heat capacity and entropy of chalcopyrite (CuFeS2): estimates of the standard molar enthalpy and Gibbs free energy of formation of chalcopyrite and bornite (Cu5FeS4) [pubs.usgs.gov]

- 5. scipub.euro-fusion.org [scipub.euro-fusion.org]

An In-Depth Technical Guide to the Phase Diagram and Polymorphism of Tungsten(IV) Oxide (WO₂)

Abstract

Tungsten(IV) oxide (WO₂), a key intermediate in the tungsten-oxygen system, exhibits a rich polymorphism that dictates its unique electronic and catalytic properties. This technical guide provides a comprehensive overview for researchers and materials scientists on the phase diagram of WO₂, detailing the structural characteristics of its primary polymorphs, the thermodynamic conditions governing their transitions, and the causality behind common synthesis and characterization methodologies. We delve into the monoclinic and orthorhombic phases, exploring the influence of temperature and pressure on their stability. Detailed, field-proven protocols for the synthesis of WO₂ via solid-state reduction are presented, alongside methodologies for its structural and thermal characterization. This guide aims to serve as an authoritative resource, grounding key concepts in established literature and providing practical insights for the controlled synthesis and application of this versatile transition metal oxide.

Introduction to the Tungsten-Oxygen System

The binary system of tungsten and oxygen is remarkably complex, hosting a series of stoichiometric and non-stoichiometric oxides that are crucial in fields ranging from catalysis to electronics.

1.1 Significance of Tungsten Oxides

Tungsten oxides are valued for their diverse crystal structures and electronic properties, which give rise to applications in electrochromic devices, gas sensors, and as catalysts.[1] The most stable and widely known oxide is tungsten trioxide (WO₃), an insulator with a rich variety of structural phases.[2] However, the reduced forms of tungsten oxide, particularly this compound (WO₂), possess distinct properties that make them subjects of intense scientific investigation.

1.2 Overview of Stoichiometric and Non-Stoichiometric Phases

Beyond the well-defined stoichiometric compounds like WO₃ and WO₂, the W-O system is characterized by the presence of Magnéli phases. These are oxygen-deficient, non-stoichiometric compounds with the general formula WO₃₋ₓ, such as W₂₀O₅₈ (WO₂.₉₀) and W₁₈O₄₉ (WO₂.₇₂).[3][4] These phases exhibit unique crystallographic shear structures and often possess metallic or semiconducting properties.[1][2] The formation of these intermediate compounds is a critical consideration during the synthesis of pure WO₂.[5]

1.3 Focus of the Guide: The Importance of this compound (WO₂)

This compound, a bronze-colored solid, is distinguished by its high electrical conductivity, a property stemming from its unique crystal structure.[5] This metallic-like behavior, coupled with its thermal stability, makes WO₂ a promising material for electrodes, catalysts, and as a component in advanced ceramic composites.[6][7] A thorough understanding of its phase diagram is paramount for any application, as the synthesis of a specific polymorph with desired properties requires precise control over thermodynamic variables like temperature and pressure.

Crystalline Structures and Polymorphism of WO₂

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] WO₂ exhibits distinct phases, primarily a monoclinic structure at ambient conditions and an orthorhombic structure at high pressure.

2.1 The Room-Temperature Monoclinic Phase (m-WO₂): A Distorted Rutile Structure

At standard temperature and pressure, WO₂ crystallizes in a monoclinic cell with the space group P2₁/c.[5][9] This structure can be described as a distorted rutile (TiO₂) type. It consists of distorted WO₆ octahedra that share edges and corners.[3][10] A defining feature of this phase is the pairing of tungsten atoms, resulting in short, alternating W-W bonds (approximately 248 pm).[5] This direct metal-metal bonding, arising from the d² electron configuration of the W⁴⁺ ions, is responsible for the material's high electrical conductivity.[3]

2.2 High-Pressure Orthorhombic Phase (hp-WO₂)

Under the application of high pressure, the monoclinic WO₂ phase transforms into an orthorhombic structure with Pnma symmetry.[11] This high-pressure phase was synthesized at conditions of 8 GPa and 1120 K.[11] While still based on a distorted rutile lattice, the atomic arrangement and bond lengths differ from the ambient pressure monoclinic phase. The study of pressure-induced phase transitions is crucial for understanding the material's behavior in extreme environments and for the potential synthesis of novel metastable phases.[12]

Caption: Comparison of ideal rutile vs. distorted monoclinic WO₂.

The this compound Phase Diagram

The phase diagram of a material maps its stable states as a function of temperature, pressure, and composition. For a single-component system like WO₂, the P-T (Pressure-Temperature) phase diagram is of primary interest.

3.1 Thermodynamic Principles Governing Phase Stability

The stability of a particular polymorph is determined by its Gibbs free energy (G) under a given set of conditions. The phase with the lowest Gibbs free energy is the most stable. Phase transitions occur when the Gibbs free energies of two phases become equal. This relationship is described by the equation:

ΔG = ΔH - TΔS

Where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy associated with the transition. Computational studies using methods like Density Functional Theory (DFT) are often employed to calculate the formation enthalpies of different polymorphs as a function of pressure to predict phase boundaries.[12][13]

3.2 Temperature- and Pressure-Induced Phase Transitions

The primary known transition in the WO₂ system is between the monoclinic (P2₁/c) and orthorhombic (Pnma) phases. While the transition from monoclinic to a tetragonal rutile-like form is suggested to occur above 340 K, leading to metallic behavior, the more distinct, pressure-induced transition to the orthorhombic phase is well-documented.[9][11] As pressure increases, the orthorhombic (hp-WO₂) phase becomes thermodynamically more favorable.[11][14] The exact boundary line on the P-T diagram is a subject of ongoing experimental and theoretical research, but the synthesis of the hp-WO₂ phase at 8 GPa and 1120 K provides a key data point.[11]

| Parameter | Value | Conditions | Source |

| Melting Point | 1500-1600 °C | Ambient Pressure | [7][9] |

| Boiling Point | ~1730 °C | Ambient Pressure | [6] |

| **Density (m-WO₂) ** | 10.8 - 12.1 g/cm³ | Standard Conditions | [5][9] |

| Crystal System (Ambient) | Monoclinic (P2₁/c) | 1 bar, 298 K | [9][11] |

| Crystal System (High P/T) | Orthorhombic (Pnma) | Synthesized at 8 GPa, 1120 K | [11] |

Table 1: Key Physical and Structural Properties of WO₂.

Synthesis and Fabrication of WO₂ Phases

The choice of synthesis method is critical for obtaining phase-pure WO₂ and is dictated by the desired outcome (e.g., powder vs. single crystal). The most common laboratory-scale method involves the reduction of a higher oxide, typically WO₃.

4.1 Rationale for Synthesis Method Selection

Solid-state reduction is favored for producing polycrystalline WO₂ powder due to its relative simplicity and scalability. The core principle is the controlled removal of oxygen from the WO₃ lattice using a reducing agent at elevated temperatures. The choice of reducing agent (e.g., H₂, W powder) and temperature are the primary levers for controlling the reaction kinetics and ensuring the final product is stoichiometric WO₂ without significant contamination from intermediate phases like W₁₈O₄₉.[5] For producing high-purity single crystals for fundamental property measurements, chemical vapor transport (CVT) is the method of choice, as it allows for slow, controlled crystal growth.[5]

4.2 Protocol 1: Solid-State Reduction of WO₃ by Tungsten Powder

This protocol is a self-validating system because the stoichiometry of the reactants directly determines the stoichiometry of the product, assuming the reaction goes to completion in a sealed, inert environment.

Methodology:

-

Precursor Preparation: Combine high-purity tungsten trioxide (WO₃) powder and tungsten (W) metal powder in a 2:1 molar ratio.

-

Causality: This specific molar ratio (2 WO₃ + W → 3 WO₂) ensures the final product is stoichiometrically correct.[5]

-

-

Mixing: Thoroughly grind the powders together in an agate mortar to ensure intimate contact between the reactant particles, which is crucial for a complete solid-state reaction.

-

Encapsulation: Seal the mixed powder in an evacuated quartz ampoule.

-

Causality: Evacuation and sealing prevent re-oxidation of the reactants and product by atmospheric oxygen at high temperatures.

-

-

Thermal Treatment: Place the sealed ampoule in a tube furnace and heat to 900 °C. Maintain this temperature for a prolonged period, typically 40-60 hours.[3][5]

-

Causality: This temperature provides sufficient thermal energy to overcome the activation energy for the solid-state reaction. The long duration is necessary to allow for solid-state diffusion and ensure the reaction proceeds to completion.[5]

-

-

Cooling and Recovery: Allow the furnace to cool slowly to room temperature before opening the ampoule to recover the bronze-colored WO₂ powder.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tungsten trioxide - Wikipedia [en.wikipedia.org]

- 3. TUNGSTEN (IV) OXIDE | 12036-22-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. TUNGSTEN (IV) OXIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. americanelements.com [americanelements.com]

- 8. jetir.org [jetir.org]

- 9. grokipedia.com [grokipedia.com]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. geol.umd.edu [geol.umd.edu]

theoretical modeling of Tungsten(IV) oxide properties

An In-Depth Technical Guide to the Theoretical Modeling of Tungsten(IV) Oxide (WO₂) Properties

Foreword: Unveiling the Quantum Landscape of WO₂

This compound, or WO₂, is a material of significant scientific interest, distinguished by its unique distorted rutile crystal structure and intriguing electronic properties.[1] Unlike its more common counterpart, tungsten trioxide (WO₃), WO₂ exhibits high electrical conductivity, stemming from its d² electron configuration.[1][2] These characteristics make it a promising candidate for applications ranging from catalysis and electrochromic devices to advanced electronic components.[3] However, unlocking its full potential requires a profound understanding of its behavior at the atomic scale.

This guide moves beyond a mere recitation of facts to provide a comprehensive framework for the theoretical modeling of WO₂. We will delve into the quantum mechanical engine of Density Functional Theory (DFT), not just as a computational tool, but as a lens through which we can predict, understand, and ultimately engineer the properties of this fascinating material. This document is designed for researchers and scientists who seek not only to perform calculations but to comprehend the causality behind them, ensuring a robust and predictive modeling workflow.

The Foundation: Understanding the WO₂ Crystal and Electronic Structure

Before any meaningful simulation can be undertaken, a foundational understanding of the material itself is paramount. This compound most commonly crystallizes in a monoclinic cell with the space group P2₁/c.[4][5] This structure is a distortion of the more symmetric rutile lattice, featuring chains of edge-sharing WO₆ octahedra.[4][5] A key feature is the presence of alternating short and long W-W bonds along these chains, with the short bond being approximately 248 pm.[1] This dimerization is crucial as it directly influences the electronic band structure.

The tungsten atom in WO₂ possesses a d² electron configuration. This partial filling of the d-orbitals is the primary reason for its metallic behavior, a stark contrast to the insulating nature of WO₃.[2][6] First-principles calculations consistently confirm this metallic character for the stable monoclinic phase.[6][7] However, other metastable phases, such as a high-temperature orthorhombic structure, may exhibit semiconducting properties, highlighting the sensitivity of electronic structure to crystallographic arrangement.[4][7]

The Theoretical Framework: A First-Principles Approach

To accurately model the nuanced properties of WO₂, we turn to first-principles calculations, which solve the quantum mechanical equations governing the behavior of electrons without empirical parameters.

Density Functional Theory (DFT): The Computational Workhorse

DFT is the most widely used method for computational materials science due to its excellent balance of accuracy and computational cost.[8] It recasts the complex many-body problem of interacting electrons into a more manageable one involving a single-particle-like equation (the Kohn-Sham equation) that solves for the electron density. All exchange and correlation effects—the intricate quantum mechanical interactions between electrons—are bundled into a single term: the exchange-correlation (XC) functional.

The Causality of Choice: Exchange-Correlation Functionals and Basis Sets

The choice of the XC functional is the most critical decision in a DFT calculation, as it dictates the accuracy of the results.

-

Local Density Approximation (LDA): While computationally efficient, LDA often over-binds atoms, leading to underestimated lattice parameters.

-

Generalized Gradient Approximation (GGA): Functionals like the Perdew-Burke-Ernzerhof (PBE) formulation offer a significant improvement by considering the gradient of the electron density.[9] GGA is frequently the functional of choice for structural relaxation and electronic property calculations of materials like WO₂, providing reliable results for lattice parameters and bond lengths.[6]

Addressing Correlated Electrons: The Role of DFT+U

A known limitation of standard GGA functionals is their tendency to overly delocalize electrons, a problem particularly acute for the localized d-orbitals of transition metals like tungsten. This "self-interaction error" can lead to an inaccurate description of the electronic structure. The DFT+U method introduces a Hubbard U parameter, which is an on-site Coulombic repulsion term that penalizes fractional occupation of the d-orbitals, effectively localizing the electrons more appropriately.[10] While many studies of WO₃ do not employ DFT+U, its use is critical for accurately capturing the electronic properties of mixed-valence or strongly correlated systems.[11] The value of 'U' can be determined empirically by fitting to experimental data (like band gaps) or, more rigorously, through linear response calculations.

A Validating Workflow for Modeling WO₂ Properties

A scientifically sound modeling protocol is a self-validating system. Each step builds upon the last, with checks and balances to ensure the physical reliability of the results.

Experimental Protocol: Ab Initio Modeling Workflow

-

Structure Definition: Begin with the experimentally determined crystallographic information for monoclinic WO₂ (space group P2₁/c) as the initial input.[4][5]

-

Structural Relaxation: Perform a full geometry optimization. This involves allowing the lattice parameters and the atomic positions to change until the forces on the atoms and the stress on the unit cell are minimized. This step is crucial to find the theoretical ground-state structure according to the chosen XC functional.

-

Convergence Testing: Before finalizing the relaxation, systematically test the convergence of the total energy with respect to the plane-wave kinetic energy cutoff and the k-point mesh density. This ensures that the calculations are well-converged and the results are independent of these computational parameters.

-

Self-Consistent Field (SCF) Calculation: Using the relaxed structure, perform a high-precision SCF calculation to obtain the ground-state electron density.

-

Electronic Structure Analysis: From the converged electron density, calculate the electronic band structure and the Density of States (DOS). The metallic nature of WO₂ will be confirmed if bands are observed crossing the Fermi level.[12]

-

Phonon Calculation (Optional but Recommended): To confirm the dynamic stability of the predicted crystal structure, calculate the phonon dispersion curves. The absence of imaginary frequencies across the entire Brillouin zone provides strong evidence that the structure is a true local minimum on the potential energy surface.[4]

Caption: A generalized workflow for first-principles modeling of WO₂ properties.

Key Theoretical Insights into WO₂ Properties

Applying the described workflow yields quantitative and qualitative insights that align with and explain experimental observations.

Structural Properties

Theoretical modeling provides lattice parameters for monoclinic WO₂ that are in excellent agreement with experimental data, typically within a 1-2% margin when using a GGA functional. This agreement is the first validation point of the chosen theoretical model.

| Property | Theoretical (PBE) | Experimental |

| a (Å) | ~5.5-5.6 | 5.56 |

| b (Å) | ~4.8-4.9 | 4.89 |

| c (Å) | ~5.6-5.7 | 5.66 |

| β (°) | ~120.4-120.6 | 120.46 |

| W-W short bond (Å) | ~2.48-2.50 | 2.48 |

Note: Theoretical values are representative and depend on the specifics of the calculation.

Electronic Structure: The Origin of Conductivity

The calculated band structure of monoclinic WO₂ is its electronic fingerprint. The key finding is the overlap of the valence and conduction bands, with multiple bands crossing the Fermi energy level (set to 0 eV).[12] This directly demonstrates the material's metallic nature. The Density of States (DOS) analysis further reveals that the states near the Fermi level are primarily composed of Tungsten 5d orbitals, with some contribution from Oxygen 2p orbitals, confirming that the W d-electrons are responsible for the electrical conductivity.[13]

Caption: Conceptual difference between metallic and semiconducting band structures.

Surface Chemistry and Catalysis

The true power of theoretical modeling extends to predicting surface behavior. By creating slab models (a 2D periodic slice of the bulk material), we can investigate the surface chemistry of WO₂. DFT calculations can determine:

-

Surface Energies: Predict the most stable crystal facets exposed to the environment.

-

Adsorption Energies: Calculate the binding strength of reactant molecules (e.g., CO, H₂, O₂) to the WO₂ surface.

-

Reaction Pathways: Map out the minimum energy path for a chemical reaction, identifying transition states and calculating activation barriers. This information is invaluable for understanding catalytic mechanisms and designing more efficient catalysts. For instance, the acidity of supported tungsten oxide species is known to be influenced by the underlying support material, a phenomenon that can be systematically investigated with DFT.[14][15]

Advanced Modeling: Defects, Phases, and Bio-Interfaces

-

Oxygen Vacancies: Real materials are never perfect. Oxygen vacancies are common point defects in metal oxides and can dramatically alter electronic and catalytic properties.[3][4] Modeling these defects by removing an oxygen atom from a supercell allows us to calculate their formation energy and their effect on the local electronic structure, explaining, for example, how they can create new energy states within the bandgap.[3]

-

Phase Transitions: WO₂ can exist in different phases depending on temperature and pressure.[4] Computational methods can predict the relative stability of these phases and even simulate the transition pathways between them, providing atomistic-level insights that are difficult to obtain experimentally.

-

Probing Bio-Interactions: For an audience in drug development and life sciences, the surface properties of WO₂ are paramount. While not a drug itself, its conductive and catalytic nature makes it a candidate for biosensor applications. Theoretical modeling can simulate the interaction between the WO₂ surface and specific biomolecules. By calculating adsorption energies and analyzing the electronic charge transfer, one can predict the sensitivity and selectivity of a potential WO₂-based biosensor for detecting target analytes.

Conclusion

Theoretical modeling, grounded in the principles of quantum mechanics and executed through a rigorous, self-validating workflow, is an indispensable partner to experimental research. For this compound, this approach allows us to move from observation to prediction. We can dissect the origins of its metallic conductivity, rationalize its structural stability, and forecast its behavior as a catalyst or sensor material. This in-depth guide provides the conceptual framework and practical considerations necessary to leverage computational modeling as a powerful tool for discovery and innovation in materials science.

References

-

Structural and thermodynamical properties of tungsten oxides from first-principles calculations. (n.d.). Chalmers University of Technology. [Link]

-

Mansouri, M., & Mahmoodi, T. (2017). A DFT study on the electronic structure of tungsten trioxide polymorphs. Turkish Journal of Physics, 41, 238-243. [Link]

-

A DFT study on the electronic structure of tungsten trioxide polymorphs. (2017). ResearchGate. [Link]

-

Density Functional Theory Analysis on the Structural Properties of Cubic and Monoclinic Tungsten Trioxide. (n.d.). International Journal of Engineering Research & Technology. [Link]

-

Surface Science and Kinetic Studies of Model and Applied Catalysts: Interfacial Hydrogen and Complex Compositions. (n.d.). reposiTUm. [Link]

-

Tungsten Oxide-based Materials: Synthesis, Properties, and Applications. (2023). ResearchGate. [Link]

-

Molecular/electronic structure–surface acidity relationships of model-supported tungsten oxide catalysts. (n.d.). ResearchGate. [Link]

-

mp-19372: WO2 (Tetragonal, P4_2/mnm, 136). (n.d.). Materials Project. [Link]

-

This compound. (n.d.). Wikipedia. [Link]

-

This compound. (n.d.). Scribd. [Link]

-

How to decide U value in DFT+U other than experimental bandgap matching?. (2016). ResearchGate. [Link]

-

Ab initio investigation of structural and electronic properties of tungsten dioxide. (n.d.). ResearchGate. [Link]

-

First‐principles calculations of monoclinic WO2. (n.d.). ResearchGate. [Link]

-

Electronic properties and Compton scattering studies of monoclinic tungsten dioxide. (n.d.). ResearchGate. [Link]

-

Kim, T., Burrows, A., Kiely, C. J., & Wachs, I. E. (2007). Molecular/electronic structure–surface acidity relationships of model-supported tungsten oxide catalysts. Journal of Catalysis, 246(2), 370-381. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. materialsmodeling.org [materialsmodeling.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. repositum.tuwien.at [repositum.tuwien.at]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]

- 14. researchgate.net [researchgate.net]

- 15. lehigh.edu [lehigh.edu]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Fundamental Electrochemical Behavior of Tungsten Dioxide (WO₂)

Abstract: Tungsten dioxide (WO₂) is a fascinating transition metal oxide that exhibits a unique combination of metallic conductivity and rich redox chemistry, positioning it as a highly promising material for a diverse range of electrochemical applications. This guide provides a comprehensive exploration of the fundamental electrochemical behavior of WO₂, delving into its intrinsic properties, reaction mechanisms, and performance in key energy storage and conversion systems. We will examine the causal relationships between its crystal structure, electronic properties, and electrochemical performance, offering field-proven insights for researchers, scientists, and professionals in materials science and drug development. This document is designed to be a self-validating resource, grounding its claims in established scientific literature and providing detailed experimental protocols for key characterization techniques.

Core Properties of Tungsten Dioxide: The Foundation of its Electrochemical Versatility

The electrochemical behavior of any material is intrinsically linked to its crystal structure and electronic properties. For WO₂, these characteristics are particularly noteworthy, offering a unique platform for various electrochemical reactions.

Crystal and Electronic Structure: A Tale of Two Phases

Tungsten dioxide primarily exists in a stable monoclinic phase, which is a distorted variant of the rutile structure.[1][2] This structure is characterized by edge-sharing WO₆ octahedra, a feature that distinguishes it from the corner-sharing octahedra found in tungsten trioxide (WO₃).[3] A key feature of the monoclinic WO₂ is the presence of short W-W bonds (248 pm), which, along with the d² electronic configuration of the tungsten centers, imparts the material with high electrical conductivity, a property more akin to metals than typical oxides.[1]

There also exists a metastable orthorhombic phase of WO₂ at high temperatures, which interestingly behaves as a semiconductor with a band gap of approximately 0.6 eV.[4] The electronic state of WO₂ is a critical determinant of its electrochemical activity. The valence band near the Fermi level is composed of a hybridization of O 2p and W 5d states, facilitating efficient electron transfer during redox reactions.[4]

Diagram: Crystal Structure of Monoclinic WO₂

Caption: Distorted WO₆ octahedra in monoclinic WO₂.

Synthesis of WO₂: Tailoring Properties for Electrochemical Applications

The method of synthesis significantly influences the morphology, crystallinity, and surface area of WO₂ nanomaterials, which in turn dictates their electrochemical performance.

A prevalent and straightforward method for producing crystalline WO₂ is the solid-state reduction of tungsten trioxide (WO₃) with tungsten powder at elevated temperatures (e.g., 900 °C for 40 hours).[1] This method is effective for bulk synthesis but offers limited control over nanostructuring.

For applications demanding high surface area and controlled morphology, various nanostructure synthesis techniques are employed. These include:

-

Hydrothermal Synthesis: This method allows for the formation of various WO₂ nanostructures, such as nanowires and nanoparticles, by controlling reaction temperature, pressure, and precursor concentrations.[5]

-

Sol-Gel Method: This technique provides a versatile route to produce highly porous and high-surface-area tungsten oxide materials.[6]

-

Electrochemical Synthesis: This approach involves the electrochemical oxidation or reduction of a tungsten precursor, offering a facile and environmentally friendly way to produce WO₂ films and powders.[7][8]

The choice of synthesis method should be guided by the specific requirements of the target application, as particle size, porosity, and crystallinity are critical parameters affecting ion diffusion and charge transfer kinetics.[9]

Fundamental Electrochemical Reactions of WO₂

The electrochemical versatility of WO₂ stems from its ability to undergo a variety of redox reactions, including ion insertion, conversion reactions, and surface-controlled redox processes.

Ion Intercalation and Insertion: The Basis for Energy Storage

A cornerstone of WO₂'s electrochemical behavior is its ability to host small cations, such as Li⁺ and H⁺, within its crystal lattice. This process, known as intercalation or insertion, forms the basis of its application in lithium-ion batteries and electrochromic devices.

In acidic electrolytes, tungsten oxides undergo a reversible proton insertion-coupled electron transfer.[10] This reaction leads to the formation of hydrogen tungsten bronze (HₓWO₂) and is accompanied by a semiconductor-to-metal transition.[10] This property is also crucial for its catalytic activity in the hydrogen evolution reaction (HER).[11]

For lithium-ion batteries, WO₂ serves as an anode material where lithium ions are reversibly inserted into the host structure.[9] The process can be represented by the following general equation:

-

WO₂ + xLi⁺ + xe⁻ ↔ LiₓWO₂

The kinetics of this reaction are heavily dependent on the particle size and morphology of the WO₂ material, as smaller particles reduce the diffusion path length for Li⁺ ions.[9]

Conversion Reactions: A High-Capacity Pathway

In some electrochemical systems, particularly in lithium-ion batteries, tungsten oxides can undergo a more profound transformation known as a conversion reaction. This involves the complete reduction of the metal oxide to metallic tungsten and the formation of lithium oxide (Li₂O).[12]

The overall conversion reaction for WO₂ can be described as:

-

WO₂ + 4Li⁺ + 4e⁻ ↔ W + 2Li₂O

This reaction offers a significantly higher theoretical capacity compared to intercalation alone. However, it is often associated with large volume changes during cycling, which can lead to structural degradation and capacity fading.[12][13]

Surface Redox and Pseudocapacitance: Enabling Fast Energy Storage

The surface of WO₂ is electrochemically active and can participate in fast faradaic reactions, giving rise to pseudocapacitive behavior. This is particularly relevant for its application in supercapacitors, where rapid charge and discharge are essential.[14] The high electrical conductivity of WO₂ is a significant advantage in this context, as it facilitates efficient charge transport to the electrochemically active surface.

The pseudocapacitive charge storage mechanism involves redox reactions of the tungsten ions at or near the surface of the material, often in the presence of an aqueous electrolyte.

WO₂ in Key Electrochemical Applications: A Deeper Dive

The fundamental electrochemical behaviors discussed above translate into promising performance in a variety of applications.

Electrocatalysis: The Hydrogen Evolution Reaction (HER)

WO₂ has emerged as a cost-effective and efficient electrocatalyst for the hydrogen evolution reaction (HER), a critical process for renewable hydrogen production.[11] Its metallic nature ensures good electrical conductivity, while the tungsten sites act as active centers for the adsorption and reduction of protons. The mechanism is believed to involve the formation of hydrogen tungsten bronze (HₓWOᵧ) intermediates, which facilitates the overall reaction kinetics.[11] The performance of WO₂-based electrocatalysts can be further enhanced by creating composites with other materials, such as carbon, to improve conductivity and stability.[15]

Lithium-Ion Batteries: A Promising Anode Material

WO₂ has been investigated as an anode material for lithium-ion batteries since the late 1970s.[9] Its high theoretical capacity, derived from both intercalation and conversion reactions, makes it an attractive alternative to conventional graphite anodes. However, challenges related to poor ionic diffusion and volume expansion upon lithiation have historically limited its practical application.[9]

Recent research has focused on nanostructuring WO₂ to mitigate these issues. Nanomaterials with smaller particle sizes and porous architectures can better accommodate the strain from volume changes and provide shorter diffusion pathways for lithium ions, leading to improved cycling stability and rate capability.[9]

| Property | Value | Reference |

| Theoretical Capacity (Intercalation) | ~62 mAh g⁻¹ (for 0.5 Li) | [9] |

| Theoretical Capacity (Conversion) | ~695 mAh g⁻¹ (for WO₃) | [12] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [2] |

| Electrical Property | Metallic Conductivity | [1] |

Supercapacitors: Leveraging High Conductivity and Surface Redox